2-(Piperidin-1-yl)nicotinonitrile

Description

The exact mass of the compound 2-(Piperidin-1-yl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Piperidin-1-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

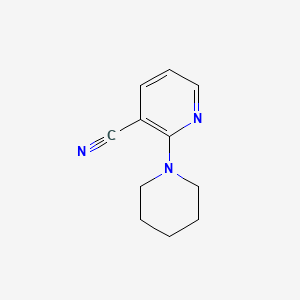

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJDHRFGUCEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377232 | |

| Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34595-23-8 | |

| Record name | 2-(1-Piperidinyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34595-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34595-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Piperidin-1-yl)nicotinonitrile: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 2-(Piperidin-1-yl)nicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document focuses on the prevalent and efficient methodologies for its preparation, offering a critical analysis of the underlying chemical principles that govern these transformations. We will dissect the classical Nucleophilic Aromatic Substitution (SNAr) pathway, which is highly effective for this particular substrate, and contrast it with the modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals, providing not only detailed, actionable protocols but also the strategic rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction and Strategic Importance

The piperidine moiety is a ubiquitous scaffold found in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When incorporated into the nicotinonitrile framework, specifically at the 2-position, it yields 2-(Piperidin-1-yl)nicotinonitrile, a molecule of significant interest as a versatile intermediate for the synthesis of more complex therapeutic agents, including kinase inhibitors and central nervous system agents.[2] The efficient and scalable synthesis of this compound is therefore a critical objective for synthetic and medicinal chemists.

The synthetic challenge lies in the formation of a robust carbon-nitrogen (C-N) bond at an sp²-hybridized carbon of the electron-deficient pyridine ring. This guide will detail the primary methodologies to achieve this transformation, focusing on practicality, yield, and mechanistic clarity.

Primary Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable method for the synthesis of 2-(Piperidin-1-yl)nicotinonitrile is the Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the readily available precursor, 2-chloronicotinonitrile.

The Underlying Chemistry: Why SNAr is Effective

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen atom. This effect is significantly amplified in 2-chloronicotinonitrile.

-

Activation by the Pyridine Nitrogen: The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2) and para (C4) positions, making them electrophilic and susceptible to nucleophilic attack.[3]

-

Activation by the Cyano Group: The nitrile (-CN) group at the 3-position is a strong electron-withdrawing group. Through resonance and inductive effects, it further depletes electron density from the ring, providing crucial stabilization for the negatively charged intermediate formed during the reaction.[4]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperidine) first attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The stabilization of the Meisenheimer complex is key to the reaction's success, and the ortho- and para-placement of electron-withdrawing groups relative to the leaving group is critical for this stabilization.[6]

Validated Experimental Protocol (SNAr)

The following protocol is adapted from established procedures for the reaction of substituted 2-chloronicotinonitriles with secondary amines.[7] It serves as a robust, self-validating starting point for the synthesis.

Materials and Equipment:

-

2-Chloronicotinonitrile (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Absolute Ethanol (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-chloronicotinonitrile (1.0 eq) and absolute ethanol (approx. 10-20 mL per gram of starting material).

-

Reagent Addition: While stirring, add piperidine (2.0-3.0 eq) to the solution. An excess of piperidine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to reflux (the boiling point of ethanol, approx. 78 °C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed under reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-chloronicotinonitrile spot.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, being organic, will precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts and ethanol.

-

Drying and Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final 2-(Piperidin-1-yl)nicotinonitrile.

Advanced Methodology: Buchwald-Hartwig Amination

For substrates that are less reactive towards SNAr or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[9]

Mechanistic Rationale

The Buchwald-Hartwig reaction follows a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (C-Cl) bond of 2-chloronicotinonitrile, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are crucial for stabilizing the palladium catalyst and facilitating the key reductive elimination step.[8]

end_dot Caption: Figure 2: General Workflow for Buchwald-Hartwig Amination.

Strategic Comparison: SNAr vs. Buchwald-Hartwig

The choice between SNAr and Buchwald-Hartwig amination is a critical decision based on substrate reactivity, cost, and scale.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None required (uncatalyzed) | Palladium catalyst and phosphine ligand required |

| Cost | Low (reagents and solvents only) | High (precious metal catalyst and complex ligands) |

| Conditions | Often requires elevated temperatures (reflux) | Can often be performed at lower temperatures |

| Substrate Scope | Best for highly activated aryl halides (like 2-chloronicotinonitrile) | Very broad; effective for unactivated and deactivated aryl halides |

| Process Simplicity | Simple setup and workup | Requires inert atmosphere; workup involves removing catalyst residues |

| Recommendation | Preferred method for 2-chloronicotinonitrile due to high substrate activation | State-of-the-art alternative; consider for less reactive analogues or optimization studies |

A comparative study on the piperidination of halopyridines concluded that for highly reactive substrates, an uncatalyzed SNAr reaction is often sufficient and more practical than catalyst-dependent methods.

Data Summary

The following table summarizes representative reaction conditions for the synthesis of 2-amino-nicotinonitrile derivatives via SNAr, providing a quantitative basis for experimental design.

| Starting Material | Amine | Solvent | Conditions | Yield | Reference |

| 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-chloronicotinonitrile | 2-Methylpiperidine | Ethanol | Reflux, 6-12 h | 47% | [7] |

| 2-chloronicotinonitrile | Piperidine | Ethanol | Reflux, 6-12 h | Expected to be moderate to high | Inferred from[7] |

Conclusion

The synthesis of 2-(Piperidin-1-yl)nicotinonitrile is most effectively and economically achieved through a direct Nucleophilic Aromatic Substitution (SNAr) reaction of 2-chloronicotinonitrile with piperidine. The inherent electronic properties of the substituted pyridine ring provide sufficient activation to drive the reaction to completion without the need for metal catalysis. This makes the SNAr approach the method of choice for large-scale production and routine laboratory synthesis. While the Buchwald-Hartwig amination represents a powerful tool in the synthetic chemist's arsenal, its application here is best reserved for substrates lacking the strong activation present in 2-chloronicotinonitrile. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully synthesize this important chemical intermediate.

References

-

Biscoe, M. R., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(10), 17754–17771. [Link]

-

Wagaw, S., & Buchwald, S. L. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 63(22), 7999-8001. [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

-

Al-Zoubi, R. M., & Al-Jaber, H. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 7828–7839. [Link]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Synthesis of N-Arylpiperazines from Aryl Halides and Piperazine. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]

-

TMP Chem. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6147-6156. [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 144-153. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. [Link]

-

Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]thiadiazole Series. European Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

-

ResearchGate. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]thiadiazole Series. [Link]

-

Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]

-

Nevsky, A. Y., & Butin, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265. [Link]

-

Kormos, C. M., & Leadbeater, N. E. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Heterocyclic Chemistry, 49(5), 1148-1152. [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

-

LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12, 6147-6156. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives | MDPI [mdpi.com]

- 5. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 2-(Piperidin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Piperidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutics. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.

Introduction

2-(Piperidin-1-yl)nicotinonitrile, also known as 2-(1-piperidinyl)pyridine-3-carbonitrile, belongs to the class of substituted nicotinonitriles. This family of compounds has garnered considerable attention in the scientific community due to the prevalence of the pyridine nucleus in numerous natural products, vitamins, and pharmaceuticals. The incorporation of a piperidine ring and a nitrile group at the 2- and 3-positions of the pyridine core, respectively, imparts unique chemical characteristics and biological activities to the molecule. These derivatives are recognized as important intermediates in the synthesis of a wide array of therapeutic agents, including potential antiviral, anticancer, and neuroprotective drugs.[1]

This guide aims to serve as a detailed resource for researchers and drug development professionals by consolidating the available information on the chemical properties of 2-(Piperidin-1-yl)nicotinonitrile, thereby facilitating its exploration in the design and synthesis of new chemical entities with therapeutic potential.

Molecular and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. Understanding these characteristics is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Structure

The structure of 2-(Piperidin-1-yl)nicotinonitrile consists of a pyridine ring substituted at the C2 position with a piperidine ring via a nitrogen atom and at the C3 position with a nitrile group.

Figure 1: Chemical structure of 2-(Piperidin-1-yl)nicotinonitrile.

Physicochemical Data

While specific experimental data for 2-(Piperidin-1-yl)nicotinonitrile is not widely available in public databases, the properties of the isomeric compound, 2-(Piperidin-1-yl)isonicotinonitrile (CAS No. 127680-89-1), provide a reasonable estimation.

| Property | Value (Estimated/Reported for Isomer) | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Melting Point | 55 °C | [2] |

| Boiling Point | 153 °C | [2] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Solubility | Expected to be soluble in organic solvents. | [1] |

Synthesis and Reactivity

The synthesis of 2-(Piperidin-1-yl)nicotinonitrile is anticipated to follow established methods for the preparation of 2-aminopyridine derivatives.

Synthetic Approach

A common and effective method for the synthesis of 2-substituted pyridines is through the nucleophilic aromatic substitution of a suitable precursor. In the case of 2-(Piperidin-1-yl)nicotinonitrile, the most probable synthetic route involves the reaction of 2-chloronicotinonitrile with piperidine.

Figure 2: Proposed synthetic route for 2-(Piperidin-1-yl)nicotinonitrile.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagent: Add piperidine (1.1-1.5 equivalents) to the solution. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.

This method is analogous to the synthesis of other 2-aminopyridine derivatives and is expected to provide 2-(Piperidin-1-yl)nicotinonitrile in good yield.[3]

Reactivity

The reactivity of 2-(Piperidin-1-yl)nicotinonitrile is governed by the interplay of its three key functional components: the pyridine ring, the piperidine moiety, and the nitrile group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly at the 4- and 6-positions, especially if further activated. The ring nitrogen can also be quaternized with alkyl halides.

-

Piperidine Moiety: The piperidine ring is a saturated secondary amine. The nitrogen atom is basic and nucleophilic, readily forming salts with acids and reacting with electrophiles.

-

Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group further deactivates the pyridine ring towards electrophilic attack. The presence of the C≡N group can be identified in the IR spectrum by a characteristic band.[4]

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-(Piperidin-1-yl)nicotinonitrile make it a valuable building block in medicinal chemistry.

Scaffold for Biologically Active Molecules

The piperidine and pyridine rings are common scaffolds in a multitude of clinically used drugs. The ability to functionalize both the pyridine and piperidine rings, as well as the nitrile group, allows for the generation of diverse chemical libraries for high-throughput screening.

Kinase Inhibitors

Substituted pyridines are known to be effective kinase inhibitors. The 2-aminopyridine scaffold can act as a hinge-binding motif in the ATP-binding site of various kinases. By modifying the substituents on the pyridine and piperidine rings, it is possible to achieve selectivity and potency against specific kinase targets implicated in diseases such as cancer and inflammation.[1]

Central Nervous System (CNS) Agents

The piperidine moiety is a common feature in many CNS-active drugs. Its lipophilic nature can facilitate crossing the blood-brain barrier. Derivatives of 2-(piperidin-1-yl)nicotinonitrile could be explored for their potential as neuroprotective agents or for the treatment of various neurological disorders.[1]

Other Therapeutic Areas

The nicotinonitrile scaffold has been investigated for a wide range of biological activities, including antiviral and antiproliferative effects.[1] A related compound, 2-(Piperazin-1-yl)nicotinonitrile, has been identified as a selective and reversible peroxisome proliferator-activated receptor antagonist.[5] This suggests that 2-(Piperidin-1-yl)nicotinonitrile and its derivatives may also exhibit interesting pharmacological profiles in various therapeutic areas.

Safety and Handling

While specific toxicity data for 2-(Piperidin-1-yl)nicotinonitrile is not available, it is prudent to handle the compound with care, considering the hazardous properties of its precursors and related compounds.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

The precursor, 2-chloronicotinonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] Piperidine is a flammable liquid and is toxic and corrosive. Therefore, all synthetic and handling procedures should be conducted with appropriate safety precautions.

Conclusion

2-(Piperidin-1-yl)nicotinonitrile is a molecule with significant potential in the field of drug discovery. Its chemical structure offers multiple points for modification, allowing for the creation of diverse libraries of compounds for biological screening. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of related structures and general chemical principles. Further research into the synthesis, characterization, and biological evaluation of 2-(Piperidin-1-yl)nicotinonitrile and its derivatives is warranted to fully explore its therapeutic potential.

References

-

MySkinRecipes. (n.d.). 2-Piperazin-1-yl-nicotinonitrile hydrochloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Soliman, A. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. Retrieved from [Link]

-

ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10304–10316. Retrieved from [Link]

-

Molecules. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(8), 15176-15192. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

-

MDPI. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(10), 2631. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinone. Retrieved from [Link]

-

PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of.... Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Retrieved from [Link]

-

ResearchGate. (2022). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS N/A | 2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-Anabasine. Retrieved from [Link]

-

NIH. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10304–10316. Retrieved from [Link]

Sources

- 1. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 6. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Piperidin-1-yl)nicotinonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted

In the landscape of molecular pharmacology, it is not uncommon to encounter compounds with significant therapeutic potential but an unelucidated mechanism of action. 2-(Piperidin-1-yl)nicotinonitrile stands as such a molecule. While direct, comprehensive studies on its specific biological interactions are not yet prevalent in the public domain, its chemical architecture provides a strong foundation for a reasoned scientific hypothesis. The presence of the nicotinonitrile scaffold, a recurring motif in compounds targeting nicotinic acetylcholine receptors (nAChRs), directs our investigation toward this well-established family of ligand-gated ion channels.

This guide, therefore, is constructed not as a recitation of established facts but as a strategic blueprint for investigation. It is designed for the research professional, outlining a logical, multi-phased experimental workflow to systematically test the hypothesis that 2-(Piperidin-1-yl)nicotinonitrile functions as a modulator of nAChRs. We will proceed from foundational principles to detailed, actionable protocols, providing the "why" behind each experimental choice to ensure a self-validating and robust scientific inquiry.

Part 1: The Prime Target - A Rationale for Investigating Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are crucial mediators of synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures, comprising five subunits arranged around a central ion pore.[2] The diversity of nAChR subtypes, arising from different combinations of its 17 known subunits (α1-10, β1-4, γ, δ, ε), allows for a wide range of physiological functions and pharmacological profiles.[3][4]

The two most abundant nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors.[2] These receptors are implicated in a host of neurological processes, including learning, memory, and attention, and are therapeutic targets for various disorders.[5][6]

Modes of nAChR Modulation:

Interaction with nAChRs is not a simple on-or-off switch. Small molecules can modulate their function in several distinct ways:

-

Orthosteric Agonists/Antagonists: These ligands bind directly to the acetylcholine binding site. Agonists activate the receptor, causing the ion channel to open, while antagonists block this site, preventing activation.

-

Allosteric Modulators: These molecules bind to a site topographically distinct from the acetylcholine binding site.[7][8]

The nicotinonitrile core of 2-(Piperidin-1-yl)nicotinonitrile strongly suggests a potential interaction with the orthosteric or an allosteric site on an nAChR subtype. The following experimental workflow is designed to systematically determine if, and how, this interaction occurs.

Part 2: A Phased Experimental Workflow for Mechanistic Elucidation

This workflow is designed as a logical progression, starting with broad questions of target engagement and moving towards a more refined understanding of functional consequences and downstream signaling.

Phase 1: Target Engagement and Functional Characterization

The initial and most critical phase is to determine if 2-(Piperidin-1-yl)nicotinonitrile directly interacts with nAChRs and what the functional consequence of this interaction is.

Causality: Before conducting complex functional studies, it is essential to confirm direct physical interaction between the compound and the putative target. Radioligand binding assays provide a quantitative measure of this interaction (affinity), and by using cell lines expressing different nAChR subtypes, they can reveal selectivity.[10]

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the nAChR subtype of interest (e.g., human α4β2 or α7).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM TRIS-HCl, pH 7.4) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a specific radioligand. For α4β2 subtypes, [³H]cytisine is a common choice; for α7, [³H]methyllycaconitine or [³H]epibatidine can be used.[10]

-

Add increasing concentrations of the unlabeled test compound, 2-(Piperidin-1-yl)nicotinonitrile.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand, e.g., nicotine).

-

-

Incubation and Detection:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| nAChR Subtype | Radioligand | Test Compound Kᵢ (nM) |

| α4β2 | [³H]cytisine | Hypothetical Value |

| α7 | [³H]MLA | Hypothetical Value |

| α3β4 | [³H]epibatidine | Hypothetical Value |

Binding does not equate to function. The next step is to determine if the compound activates, inhibits, or modulates the receptor's activity.

2.2.1 Electrophysiology (Manual or Automated Patch-Clamp)

Causality: Electrophysiology is the gold standard for studying ion channels as it provides a direct, real-time measurement of ion flow across the cell membrane.[11][12] This high-resolution technique allows for the unambiguous classification of a compound as an agonist, antagonist, or allosteric modulator.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Plate cells expressing the nAChR subtype of interest onto glass coverslips.

-

On the day of recording, place a coverslip in a recording chamber on the stage of an inverted microscope.

-

-

Recording Setup:

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Agonist Test: Apply increasing concentrations of 2-(Piperidin-1-yl)nicotinonitrile to the cell and record any induced current.

-

Antagonist Test: Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a current, then co-apply the agonist with increasing concentrations of the test compound to see if the current is inhibited.

-

PAM/NAM Test: Co-apply a sub-maximal concentration of an agonist with the test compound. An increase in current suggests PAM activity, while a decrease suggests NAM activity.[7]

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses.

-

For agonists, generate a concentration-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response).

-

For antagonists, determine the IC₅₀ (inhibitory concentration for 50% of the response).

-

2.2.2 Fluorescence-Based Ion Flux Assays

Causality: While electrophysiology offers high detail, it is low-throughput. Fluorescence-based assays, often performed on a Fluorescence Imaging Plate Reader (FLIPR), allow for rapid screening of compounds by indirectly measuring ion channel activity through changes in intracellular calcium or membrane potential.[13][14] nAChRs are permeable to Ca²⁺, making calcium flux a reliable readout of their activation.[15]

Protocol: FLIPR-Based Calcium Flux Assay

-

Cell Preparation:

-

Plate cells expressing the nAChR subtype of interest in a 96- or 384-well black-walled, clear-bottom plate.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be loaded into the cytoplasm.

-

-

Assay Execution:

-

Place the cell plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the test compound (or agonist for antagonist/modulator testing) and immediately begin measuring the change in fluorescence over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating channel opening.

-

-

Data Analysis:

-

Quantify the fluorescence signal (e.g., peak fluorescence or area under the curve).

-

Generate concentration-response curves to determine EC₅₀ or IC₅₀ values.

-

Data Presentation:

| Assay Type | Parameter | α4β2 Subtype | α7 Subtype |

| Agonist Mode | EC₅₀ (µM) | Hypothetical Value | Hypothetical Value |

| Antagonist Mode | IC₅₀ (µM) | Hypothetical Value | Hypothetical Value |

| PAM Mode | % Potentiation | Hypothetical Value | Hypothetical Value |

Part 3: Downstream Signaling Pathway Analysis

Beyond the immediate effect of ion flux, nAChR activation can trigger intracellular signaling cascades, often initiated by the influx of Ca²⁺.[15] These pathways can lead to longer-term changes in cellular function. A common pathway implicated in nAChR-mediated effects is the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[15]

Causality: Investigating downstream signaling provides a more complete picture of the compound's cellular impact. Western blotting for phosphorylated proteins is a standard and effective method to determine if a specific signaling pathway is activated, as phosphorylation is a key mechanism of signal transduction.[16]

Protocol: Western Blot for Phospho-Akt

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., a neuronal cell line expressing nAChRs) with 2-(Piperidin-1-yl)nicotinonitrile for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using SDS-PAGE.

-

-

Membrane Transfer and Blocking:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[16][17]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

-

Stripping and Reprobing:

-

To normalize the data, strip the membrane of the phospho-specific antibody and re-probe it with an antibody that detects the total amount of the protein (e.g., anti-total-Akt).[16] This ensures that any observed changes in phosphorylation are not due to differences in the amount of protein loaded.

-

Part 4: Synthesis and Conclusion

By systematically executing this multi-phased workflow, a comprehensive profile of 2-(Piperidin-1-yl)nicotinonitrile's mechanism of action can be constructed. The binding assays will establish target engagement and selectivity. The functional assays will define the nature of the interaction—be it agonism, antagonism, or allosteric modulation. Finally, the downstream signaling analysis will provide insight into the broader cellular consequences of receptor modulation.

This integrated approach, grounded in established pharmacological principles and methodologies, provides a robust framework for transforming 2-(Piperidin-1-yl)nicotinonitrile from a molecule of unknown function into a well-characterized pharmacological tool with a clearly defined mechanism of action.

References

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/21/18/6743][7]

-

Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Brain Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4532611/][2]

-

Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.com/protocols/western-blot-for-phosphorylated-proteins][18]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/303431644_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL][17]

-

Ion Channel Flux Assays and Protocols. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/ion-channel-flux-assays][19]

-

High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0180154][11]

-

Tips for detecting phosphoproteins by western blot. Proteintech. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/][16]

-

Fluorescence Assay for Ion Channel Screening. Creative Bioarray. [URL: https://www.creative-bioarray.com/fluorescence-assay-for-ion-channel-screening.htm][20]

-

Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. Current Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4759388/][5]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [URL: https://www.bio-rad-antibodies.com/western-blotting-protocol-phosphorylated-proteins.html][21]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [URL: https://www.bio-rad-antibodies.com/blog/best-practice-for-western-blot-detection-of-phosphorylation-events.html][22]

-

Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/26231943/][8]

-

Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7704870/][23]

-

Ion Indicators and Ion Channels Information. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/ion-indicators.html][24]

-

Ion Channel Assays. Charles River Labs. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-biology/ion-channel-assays][25]

-

Nicotinic acetylcholine receptors. Scholarpedia. [URL: http://www.scholarpedia.org/article/Nicotinic_acetylcholine_receptors][6]

-

Nicotinic acetylcholine receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicotinic_acetylcholine_receptor][1]

-

FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/][13]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/22294217/][10]

- Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650117/]

-

Calcium Assays | Calcium Indicators. ION Biosciences. [URL: https://ionbiosciences.com/calcium-assays-and-indicators/][26]

- How do we study signaling pathways within the cell? FMP Berlin. [URL: https://www.fmp-berlin.

- Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption. Frontiers in Behavioral Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2022.1002166/full]

-

Ion channel electrophysiology in pharmaceutical research. Acta Pharmaceutica. [URL: https://www.degruyter.com/document/doi/10.2478/v10007-007-0012-z/html][12]

-

Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=80][3]

- Tools and Strategies for Studying Cell Signaling Pathways. The Scientist. [URL: https://www.the-scientist.

-

High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28683130/][27]

- Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern. Journal of Neurophysiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2576202/]

- Strategies to Investigate Signal Transduction Pathways with Mathematical Modelling. ResearchGate. [URL: https://www.researchgate.

-

Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.592630/full][4]

- Techniques for Measuring Cellular Signal Transduction. ResearchGate. [URL: https://www.researchgate.net/publication/323380721_Techniques_for_Measuring_Cellular_Signal_Transduction]

- Ion Channel Testing Services. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/ion-channel-testing-services/]

-

A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments. [URL: https://pubmed.ncbi.nlm.nih.gov/35815993/][28]

-

Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs). Benchchem. [URL: https://www.benchchem.com/application-notes/radioligand-binding-assays-for-precoccinelline-at-nicotinic-acetylcholine-receptors-nachrs][29]

-

Ion Channel Screening. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133405/][14]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Experimental Neurology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748722/][9]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/p225-nachr-alpha4beta2-human-ion-channel-binding-agonist-radioligand-leadhunter-assay-fr/][30]

-

Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507191/][15]

-

Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59745-373-1_10][31]

-

Innovative GPCR and Ion Channel Assays for the FLIPR Tetra System. YouTube. [URL: https://www.youtube.com/watch?v=FjIu_p0nN6Y][32]

-

Gαq GPCR assays. ION Biosciences. [URL: https://ionbiosciences.com/g-q-gpcr-assays][33]

-

Characterization of recombinant nAChRs by radioligand binding. ResearchGate. [URL: https://www.researchgate.net/publication/7178491_Characterization_of_recombinant_nAChRs_by_radioligand_binding_A_TMAQ_a_novel_nAChR_agonist_with_selectivity_for_the_human_b4_subunit][34]

-

Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. [URL: https://www.mdpi.com/1420-3049/28/4/1709][35]

- The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4813983/]

- Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1303869110]

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 5. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ion Indicators and Ion Channels Information | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. criver.com [criver.com]

- 26. ionbiosciences.com [ionbiosciences.com]

- 27. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 32. youtube.com [youtube.com]

- 33. ionbiosciences.com [ionbiosciences.com]

- 34. researchgate.net [researchgate.net]

- 35. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

An In-Depth Technical Guide to 2-(Piperidin-1-yl)nicotinonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a robust and validated synthesis protocol, detailed spectroscopic characterization, and a discussion of its potential applications, grounded in the established significance of its constituent pharmacophores.

Core Compound Identity and Properties

2-(Piperidin-1-yl)nicotinonitrile is a substituted pyridine derivative characterized by the fusion of a nicotinonitrile (3-cyanopyridine) core with a piperidine ring via a C-N bond at the pyridine's 2-position.

| Property | Value | Source(s) |

| Chemical Name | 2-(Piperidin-1-yl)nicotinonitrile | [1] |

| Synonyms | 2-(piperidin-1-yl)pyridine-3-carbonitrile, 3-Cyano-2-piperidinopyridine | [2] |

| CAS Number | 34595-23-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| Structure |  | (Structure drawn based on name) |

Note: Physical properties such as melting point and boiling point are not widely reported in the literature, suggesting the compound is primarily synthesized as an intermediate for further reactions.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 2-(Piperidin-1-yl)nicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of an electron-withdrawing nitrile group and a suitable leaving group at the C2 position.

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized centers. In this case, the nucleophile (piperidine) attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the subsequent, typically fast step, the leaving group (e.g., a halide) is eliminated, and the aromaticity of the pyridine ring is restored. The pyridine nitrogen and the nitrile group at the C3 position are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction at the C2 position.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-3-cyanopyridine derivatives and represents a reliable method for obtaining the title compound.[3] The precursor of choice is 2-chloronicotinonitrile, which is commercially available and highly reactive towards nucleophilic attack.

Reaction Scheme:

Figure 1: Synthesis of 2-(Piperidin-1-yl)nicotinonitrile via SNAr.

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

Piperidine (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.2 - 1.5 eq)

-

Anhydrous Ethanol (or a mixture of Ethanol/THF)

-

Standard reflux apparatus with magnetic stirring and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 2-chloronicotinonitrile.

-

Dissolution: Add anhydrous ethanol to dissolve the starting material. A typical concentration would be in the range of 0.2-0.5 M.

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) followed by the dropwise addition of piperidine.

-

Causality: TEA is a non-nucleophilic organic base used to quench the HCl generated during the reaction. This prevents the protonation of piperidine, which would render it non-nucleophilic and halt the reaction. An excess ensures the complete neutralization of the acid. A slight excess of piperidine ensures the complete consumption of the limiting reagent, 2-chloronicotinonitrile.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 2-6 hours.[3]

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer sequentially with water and then brine to remove triethylamine hydrochloride salt and any unreacted piperidine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure 2-(Piperidin-1-yl)nicotinonitrile.

Spectroscopic Characterization Profile

While a publicly available, experimentally verified spectrum for this specific compound is not readily found, a detailed prediction based on the analysis of its constituent parts provides a robust framework for its characterization.[4]

¹H NMR Spectroscopy (Predicted)

-

Pyridine Ring Protons (3H):

-

H6: Expected to be the most downfield aromatic proton (~8.2-8.4 ppm, dd) due to its ortho position to the ring nitrogen.

-

H4 & H5: Expected in the range of ~7.0-7.8 ppm (m), with coupling to each other and to H6.

-

-

Piperidine Ring Protons (10H):

-

α-CH₂ (4H): These protons are adjacent to the nitrogen atom connected to the pyridine ring. They are expected to appear as a broad multiplet around ~3.4-3.6 ppm.

-

β, γ-CH₂ (6H): The remaining piperidine protons are further from the electron-withdrawing pyridine ring and will appear more upfield, typically as a complex multiplet in the range of ~1.5-1.8 ppm.

-

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Ring Carbons (5C):

-

C2 (quaternary): The carbon bearing the piperidine group, expected to be significantly downfield (~158-162 ppm).

-

C3 (quaternary): The carbon attached to the nitrile group, expected around ~95-100 ppm.

-

C6: Aromatic CH carbon, expected around ~150-153 ppm.

-

C4 & C5: Aromatic CH carbons, expected in the region of ~120-140 ppm.

-

CN (nitrile): The nitrile carbon, appearing as a characteristic quaternary peak around ~117-119 ppm.

-

-

Piperidine Ring Carbons (5C):

-

α-C: Carbons adjacent to the nitrogen, expected around ~48-52 ppm.

-

β-C: Carbons beta to the nitrogen, expected around ~25-27 ppm.

-

γ-C: The carbon gamma to the nitrogen, expected around ~23-25 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A strong, sharp absorption band characteristic of a nitrile group, expected at ~2220-2230 cm⁻¹.[4]

-

C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The stretching vibration for the aryl-N and alkyl-N bonds will be in the 1200-1350 cm⁻¹ range.

-

C-H Stretch: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretching will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 187.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of fragments from the piperidine ring and potentially the loss of HCN from the nicotinonitrile core.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for 2-(Piperidin-1-yl)nicotinonitrile have not been extensively reported, its structure represents a valuable scaffold for chemical library synthesis. The rationale for its utility is based on the well-documented importance of both the piperidine and nicotinonitrile moieties in medicinal chemistry.

-

Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids. Its saturated, non-planar structure allows it to present substituents in defined three-dimensional orientations, which is critical for precise interactions with biological targets. It is a common feature in CNS agents, analgesics, and antihistamines.[5][6]

-

Nicotinonitrile Moiety: The nicotinonitrile scaffold is a key building block for a wide range of biologically active molecules, including kinase inhibitors and agents with anticancer and antiviral properties.[7][8] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid, providing further avenues for molecular derivatization.

The combination of these two fragments in 2-(Piperidin-1-yl)nicotinonitrile makes it an attractive starting point for developing novel compounds targeting a variety of receptors and enzymes. The piperidine can be further functionalized, and the nitrile group offers a handle for subsequent chemical transformations, making it a versatile intermediate for combinatorial chemistry and drug discovery programs.

Conclusion

2-(Piperidin-1-yl)nicotinonitrile (CAS 34595-23-8) is a readily accessible heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution of 2-chloronicotinonitrile is efficient and scalable. This guide provides the foundational knowledge for its preparation and characterization, empowering researchers to utilize this versatile scaffold in the development of novel pharmaceuticals and functional materials.

References

-

Arctom. 2-(piperidin-1-yl)pyridine-3-carbonitrile. [Online]. Available: [Link]

-

Chemical-Suppliers. 2-(Piperidin-1-yl)nicotinonitrile. [Online]. Available: [Link]

- Soliman, A. M., et al. (2014). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68.

- Ershov, O. V., & Ershova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10).

-

MySkinRecipes. 2-Piperazin-1-yl-nicotinonitrile hydrochloride. [Online]. Available: [Link]

-

PubChem. 2-Piperidin-1-yl-benzonitrile. [Online]. Available: [Link]

- El-Faham, A., et al. (2015).

- Al-Omair, M. A., et al. (2022). Construction of 5-(Alkylamino)

- Fitch, L. L. (1977). U.S. Patent No. 4,051,140. Washington, DC: U.S.

- Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.

- Klier, L., et al. (2013). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 11(26), 4376-4382.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Han, S. Y., et al. (2005). Patent No. WO2005063768A1.

- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10525-10536.

- Kłak, J., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(2), 706-719.

- Hays, S. J. (1988). Piperidine Synthesis.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Bartnik, R., & Mlostoń, G. (1979). ChemInform Abstract: AZIRIDINES. PART II. SYNTHESIS OF 1-ALKYL-2,3-DIPHENYLAZIRIDINES BY GABRIEL′S S METHOD.

- Bowman, R. E., et al. (1964). 634. The synthesis of some dialkylamino-2-quinolones. Journal of the Chemical Society (Resumed), 3350-3355.

Sources

- 1. 2-(Piperidin-1-yl)nicotinonitrile | CAS 34595-23-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. 2-Piperazin-1-yl-nicotinonitrile hydrochloride [myskinrecipes.com]

- 8. scbt.com [scbt.com]

Spectroscopic Characterization of 2-(Piperidin-1-yl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-(Piperidin-1-yl)nicotinonitrile possesses a unique electronic and structural arrangement, combining the electron-withdrawing nitrile group on a pyridine ring with the electron-donating piperidine substituent. This interplay of electronic effects is expected to significantly influence its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Piperidin-1-yl)nicotinonitrile, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine and nicotinonitrile rings. The chemical shifts are influenced by the electron density around the protons and through-bond coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Considerations |

| H4', H5' (Pyridine) | ~8.2 - 8.5 | dd | 1H each | Deshielded due to the electronegativity of the adjacent nitrogen and the nitrile group. |

| H6' (Pyridine) | ~7.0 - 7.3 | dd | 1H | Less deshielded compared to H4' and H5'. |

| H2, H6 (Piperidine, α to N) | ~3.5 - 3.8 | t | 4H | Deshielded by the adjacent nitrogen atom. |

| H3, H5 (Piperidine, β to N) | ~1.6 - 1.8 | m | 4H | |

| H4 (Piperidine, γ to N) | ~1.5 - 1.7 | m | 2H |

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Considerations |

| C2' (Pyridine) | ~160 - 165 | Attached to two nitrogen atoms, highly deshielded. |

| C3' (Pyridine) | ~90 - 95 | Shielded due to the position relative to the nitrogen and nitrile, but attached to the cyano group. |

| C4' (Pyridine) | ~150 - 155 | Deshielded by the ring nitrogen. |

| C5' (Pyridine) | ~115 - 120 | |

| C6' (Pyridine) | ~140 - 145 | |

| C≡N (Nitrile) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C2, C6 (Piperidine, α to N) | ~45 - 50 | |

| C3, C5 (Piperidine, β to N) | ~25 - 30 | |

| C4 (Piperidine, γ to N) | ~23 - 27 |

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of 2-(Piperidin-1-yl)nicotinonitrile would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(Piperidin-1-yl)nicotinonitrile is expected to be dominated by the characteristic vibrations of the nitrile and the aromatic and aliphatic C-H and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~2220 - 2230 | C≡N stretch | Strong, Sharp | Definitive evidence of the nitrile functional group.[2][3] |

| ~2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds of the piperidine ring. |

| ~3000 - 3100 | C-H stretch (aromatic) | Weak-Medium | Corresponds to the C-H bonds of the pyridine ring. |

| ~1580 - 1610 | C=C and C=N stretch (aromatic) | Medium-Strong | Characteristic of the pyridine ring system. |

| ~1250 - 1350 | C-N stretch | Medium-Strong | Arises from the C-N bonds of the piperidine and its connection to the pyridine ring. |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Predicted Mass Spectrum

For 2-(Piperidin-1-yl)nicotinonitrile (C₁₁H₁₃N₃), the expected monoisotopic mass is approximately 187.11 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 187.

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Plausible fragmentation pathways include:

-

Loss of a hydrogen cyanide molecule (HCN) from the nicotinonitrile ring (M-27).

-

Cleavage of the piperidine ring, leading to characteristic fragments.

-

Loss of a propyl radical (C₃H₇) from the piperidine ring (M-43).

-

Formation of a pyridinium ion fragment.

-

Experimental Protocol: MS Data Acquisition

A common method for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

A temperature program is used to elute the compound from the GC column.

-

-

MS Analysis:

-

The eluted compound enters the ion source of the mass spectrometer.

-

Electron ionization (typically at 70 eV) is used to generate ions.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

-

Conclusion